molecular formula C6H4BrN2NaO2 B1405387 Sodium 2-(5-bromopyrimidin-4-yl)acetate CAS No. 1803611-95-1

Sodium 2-(5-bromopyrimidin-4-yl)acetate

Cat. No. B1405387
CAS RN: 1803611-95-1
M. Wt: 239 g/mol
InChI Key: OMBZVUFCLOBSBV-UHFFFAOYSA-M
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Description

Sodium 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 1803611-95-1 . It has a molecular weight of 239 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 239 . The compound is stored at room temperature .

Mechanism of Action

NaBPPA acts as a reagent for nucleophilic displacement reactions, where the bromine atom of the pyrimidine is replaced by the acetate ion. The reaction proceeds through a nucleophilic substitution reaction, where the bromine atom is replaced by the acetate ion. Additionally, NaBPPA has been shown to act as a competitive inhibitor of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
NaBPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a competitive inhibitor of certain enzymes, such as protein kinases. Additionally, it has been shown to have an effect on cell signaling pathways, as it can inhibit the activity of certain enzymes involved in signal transduction. Additionally, it has been shown to have an effect on the structure and function of proteins, as it can form coordination complexes with metal ions.

Advantages and Limitations for Lab Experiments

NaBPPA has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in aqueous solution with relatively simple reagents. Additionally, it has been shown to have an effect on cell signaling pathways, as it can act as a competitive inhibitor of certain enzymes. However, one limitation is that it is not very stable in solution, so it must be stored and handled carefully. Additionally, it is not very soluble in water, so it must be used in aqueous solutions with a low pH.

Future Directions

There are a number of potential future directions for research involving NaBPPA. One potential direction is to further investigate its effects on cell signaling pathways, as it has been shown to act as a competitive inhibitor of certain enzymes. Additionally, further research could be done to investigate its ability to form coordination complexes with metal ions, as this could have potential applications in biochemistry and biophysics. Additionally, further research could be done to investigate its effects on protein structure and function, as this could have potential applications in drug design and development. Finally, further research could be done to investigate its potential applications in drug delivery, as it could be used as a carrier for drugs.

Scientific Research Applications

NaBPPA has a variety of applications in scientific research. It has been used in biochemistry and biophysics to study the structure and function of proteins. It has also been used to study the effects of metal ions on proteins, as well as its ability to form coordination complexes with metal ions. Additionally, NaBPPA has been used to study cell signaling pathways, as it has been shown to act as a competitive inhibitor of certain enzymes.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

sodium;2-(5-bromopyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBZVUFCLOBSBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803611-95-1
Record name sodium 2-(5-bromopyrimidin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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